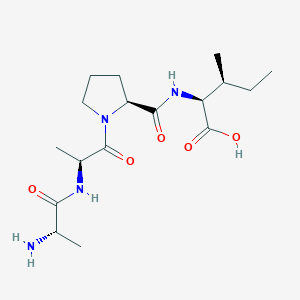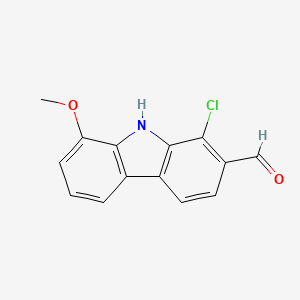![molecular formula C15H15Br2O3P B14251385 Bis[(4-bromophenyl)methyl] methylphosphonate CAS No. 220115-63-9](/img/structure/B14251385.png)
Bis[(4-bromophenyl)methyl] methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(4-bromophenyl)methyl] methylphosphonate is a chemical compound with the molecular formula C15H14Br2O3P It is characterized by the presence of two bromophenyl groups attached to a methylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-bromophenyl)methyl] methylphosphonate typically involves the reaction of 4-bromobenzyl chloride with dimethyl methylphosphonate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2C6H4BrCH2Cl+(CH3O)2P(O)CH3→C6H4BrCH2P(O)(OCH3)2+2NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-bromophenyl)methyl] methylphosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylphosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: The bromophenyl groups can be reduced to form phenyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phenyl derivatives.
Scientific Research Applications
Bis[(4-bromophenyl)methyl] methylphosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism by which Bis[(4-bromophenyl)methyl] methylphosphonate exerts its effects involves the interaction of its phosphonate group with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the active sites of the enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methylphenyl) methylphosphonate
- Bis(4-chlorophenyl) methylphosphonate
- Bis(4-fluorophenyl) methylphosphonate
Uniqueness
Bis[(4-bromophenyl)methyl] methylphosphonate is unique due to the presence of bromine atoms, which can participate in additional chemical reactions such as halogen bonding. This property can be exploited in the design of novel materials and catalysts. Additionally, the bromine atoms can be used as handles for further functionalization, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
220115-63-9 |
|---|---|
Molecular Formula |
C15H15Br2O3P |
Molecular Weight |
434.06 g/mol |
IUPAC Name |
1-bromo-4-[[(4-bromophenyl)methoxy-methylphosphoryl]oxymethyl]benzene |
InChI |
InChI=1S/C15H15Br2O3P/c1-21(18,19-10-12-2-6-14(16)7-3-12)20-11-13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3 |
InChI Key |
SCIKPJPMKAYGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OCC1=CC=C(C=C1)Br)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
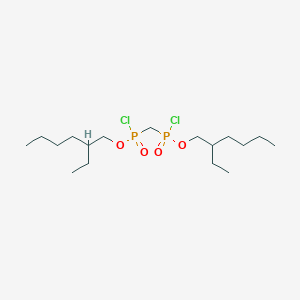
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
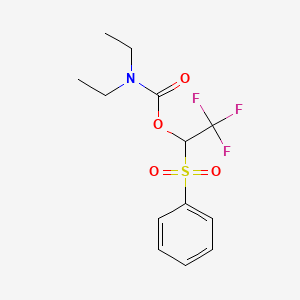
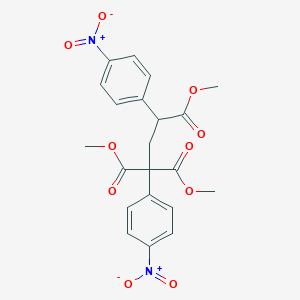

![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
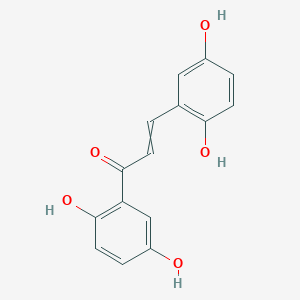

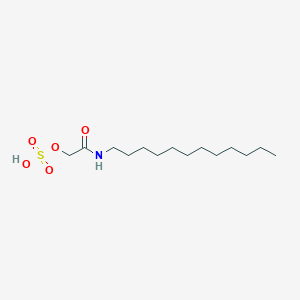
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)

